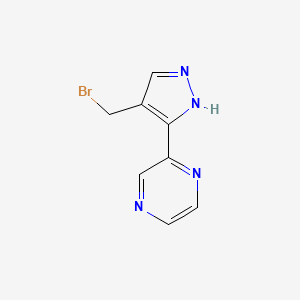

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZIRIOYXAICBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromomethyl group and a pyrazole moiety. The presence of the bromomethyl group enhances its electrophilicity, making it a reactive species in various biological contexts.

| Property | Details |

|---|---|

| IUPAC Name | 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine |

| CAS Number | 2092818-19-2 |

| Molecular Formula | C10H11BrN4 |

| Molecular Weight | 272.12 g/mol |

The biological activity of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group serves as an electrophilic site, enabling covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of key enzymes involved in inflammatory and cancerous processes.

Anticancer Activity

Research indicates that compounds similar to 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine exhibit significant anticancer properties. For example, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. A notable study demonstrated that certain derivatives selectively inhibited growth in BRCA1-mutant cells, highlighting their potential as targeted cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that pyrazole derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for related compounds were found to be in the low micromolar range, indicating strong antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine exhibits anti-inflammatory properties. Research has highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Study : A study focused on the synthesis and evaluation of pyrazole derivatives as PARP inhibitors demonstrated that compounds with structural similarities to 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine showed low nanomolar IC50 values against PARP-1 and PARP-2, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various pyrazole derivatives against common pathogens. The results indicated that several compounds exhibited MIC values comparable to established antibiotics, suggesting their viability as new antimicrobial agents .

- Anti-inflammatory Activity : A comprehensive review of pyrazole derivatives highlighted their anti-inflammatory effects, particularly in inhibiting cytokine release in vitro. Compounds were shown to reduce inflammation markers significantly compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine, in combating various microbial infections. Pyrazolo[3,4-b]pyridines, structurally related to our compound, have shown promising results against Mycobacterium tuberculosis (M. tuberculosis). These compounds were evaluated for their ability to inhibit the growth of M. tuberculosis in vitro and demonstrated significant antitubercular activity. The structural modifications of pyrazole derivatives can enhance their efficacy against resistant strains of bacteria .

Cancer Research

The compound has also been investigated for its anti-tumor properties. Studies indicate that certain pyrazine and pyridine derivatives exhibit potent activity against cell proliferative disorders, including various cancers. These compounds may act as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor progression and metastasis, thereby offering a pathway for developing new anticancer therapies .

Enzyme Inhibition

The inhibition of specific enzymes is a critical mechanism through which 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine may exert its biological effects. For instance, pyrazole derivatives have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses. This inhibition could lead to therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuropharmacology

In neuropharmacology, compounds similar to 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine have shown promise as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs). These receptors are targets for treating cognitive disorders such as Alzheimer's disease and schizophrenia. The ability to selectively modulate mAChRs could enhance cognitive function while minimizing side effects associated with traditional agonists .

Synthetic Chemistry

Synthesis Techniques

The synthesis of 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine can be approached through various methodologies involving the condensation of pyrazole derivatives with different electrophiles. Recent advancements have introduced more efficient synthetic routes that allow for the rapid generation of libraries of pyrazole-based compounds, facilitating high-throughput screening for biological activity .

Combinatorial Chemistry

The development of combinatorial libraries using this compound highlights its versatility in generating a wide array of derivatives with varied biological profiles. This approach not only accelerates the discovery process but also allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₀H₇BrF₃N₂, MW 289.08 g/mol)

- Key Features : A phenyl group at N1 and a trifluoromethyl group at C3.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, stabilizing the pyrazole ring and reducing nucleophilic susceptibility compared to the bromomethyl group in the target compound. GC-MS data (m/z 384) indicates higher molecular weight due to the phenyl and trifluoromethyl substituents .

- Applications : Likely used in agrochemicals or pharmaceuticals due to trifluoromethyl's bioactivity-enhancing properties .

(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (C₉H₉N₅O, MW 215.20 g/mol)

- Key Features: A phenylhydrazone moiety and an amino group.

- This compound’s amino group may enhance solubility in polar solvents compared to the hydrophobic bromomethyl-pyrazine system .

2-{4-[1-(Pyridine-2-yl)-1H-pyrazol-3-yl]phenyl}-2H-naphtho[1,2-d][1,2,3]triazolyl Derivatives

- Key Features : Pyridine and triazole substituents.

- Comparison: The triazole ring introduces hydrogen-bonding capacity and fluorescence properties, absent in the target compound. Thermal stability (up to 300°C) is notable for materials science applications .

Data Tables

Table 1: Structural and Physical Properties Comparison

Preparation Methods

Formation of Pyrazole and Pyrazine Rings Followed by Bromomethylation

According to Vulcanchem's product description and synthesis outline, the typical preparation involves first synthesizing the pyrazole and pyrazine rings, then introducing the bromomethyl group at the 4-position of the pyrazole ring. Although exact stepwise experimental details are proprietary, the general approach includes:

- Synthesizing the pyrazine core.

- Constructing the 1H-pyrazole ring attached at the 3-position of the pyrazine.

- Bromomethylation of the pyrazole at the 4-position, usually via bromination of a methyl or hydroxymethyl precursor.

This method leverages the chemical reactivity of pyrazole and pyrazine heterocycles to achieve selective substitution.

Pyrazole Formation via Condensation of Amines and Diketones (Related Methodology)

A closely related synthetic approach for pyrazole derivatives involves the reaction of primary amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as a reagent, as reported in the Journal of Organic Chemistry. The general procedure is:

- Mix O-(4-nitrobenzoyl)hydroxylamine with a diketone and a primary amine in DMF.

- Heat the mixture at 85 °C for 1.5 hours.

- Work up the reaction by extraction and purification via column chromatography.

This method is efficient for preparing N-substituted pyrazoles and could be adapted for pyrazole ring formation in the target compound, especially if the pyrazole precursor is constructed before coupling with pyrazine.

Data Table Summarizing Preparation Conditions

Research Findings and Analytical Data

- Mass spectrometry (EI-MS) confirms molecular ion peaks consistent with brominated pyrazole-pyrazine compounds (e.g., m/z 290 for bromopyrazolyl quinoxaline analogs).

- NMR characterization (1H and 13C) is essential for confirming ring formation and substitution patterns.

- Purification typically involves solvent extraction, drying agents (MgSO4), and column chromatography.

- The bromomethyl group is reactive and requires careful handling to avoid side reactions.

Summary and Recommendations for Preparation

- Start with synthesis of the pyrazole ring using condensation of appropriate amines and diketones under controlled heating.

- Introduce the bromomethyl substituent via selective bromination of a methyl or hydroxymethyl group on the pyrazole ring.

- Couple the bromomethyl pyrazole intermediate with pyrazine or its derivatives under conditions favoring regioselective attachment at the 3-position.

- Employ reduction and cyclization steps if necessary to close the heterocyclic ring system fully.

- Purify the final product by solvent extraction and recrystallization for high purity and yield.

This synthesis overview integrates diverse methodologies and research findings, providing a comprehensive and authoritative guide to preparing 2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine. The approaches emphasize strategic ring formation, functional group manipulation, and rigorous purification to achieve the target compound efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.